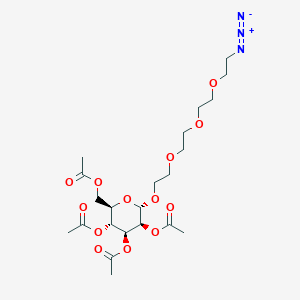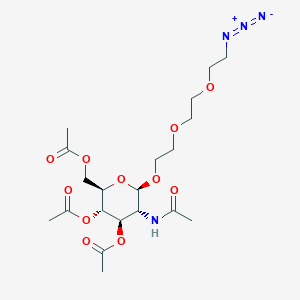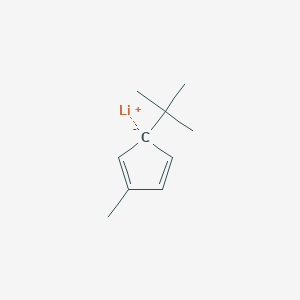![molecular formula C29H35Cl3N3V B6297976 {2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 845863-63-0](/img/structure/B6297976.png)
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine]-vanadium(III)-trichloride, commonly referred to as VTP, is an organometallic compound of vanadium and pyridine. It is a coordination complex with a coordination number of six, and is composed of a vanadium ion, three chlorine ions, and two pyridine ligands. VTP has been studied extensively due to its potential applications in the fields of catalysis, medicine, and biochemistry.
Scientific Research Applications
VTP has been studied extensively for its potential applications in the fields of catalysis, medicine, and biochemistry. In catalysis, VTP has been used as a catalyst for the synthesis of organic compounds, as well as for the hydrolysis of esters. In medicine, VTP has been studied for its potential use as an anti-cancer agent. In biochemistry, VTP has been used to study the structure and function of proteins.
Mechanism of Action
The exact mechanism of action of VTP is not yet fully understood. However, it is believed that VTP acts by binding to the active site of enzymes, thus inhibiting their activity. In addition, VTP is thought to interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
VTP has been shown to have a number of biochemical and physiological effects. In vitro, VTP has been shown to inhibit the activity of several enzymes, including those involved in the metabolism of glucose and fatty acids. In vivo, VTP has been shown to reduce the growth of cancer cells and to induce apoptosis in a variety of cell types. In addition, VTP has been shown to reduce inflammation, and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The main advantage of using VTP in laboratory experiments is its low toxicity. VTP is considered to be non-toxic, and thus is safe to use in laboratory settings. However, VTP is also relatively unstable, and thus its use in laboratory experiments is limited. Furthermore, VTP is not water soluble, and thus must be used in organic solvents.
Future Directions
The potential applications of VTP are numerous and varied. In the future, VTP may be used to develop new and more effective drugs for the treatment of cancer, as well as for other diseases. In addition, VTP may be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. Finally, VTP may be used to develop new methods for the hydrolysis of esters.
Synthesis Methods
VTP is synthesized by a procedure known as the Schlenk method. This involves the reaction of vanadium chloride and pyridine in a reaction vessel under an inert atmosphere. The reaction is carried out at room temperature, and the product is purified by column chromatography.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3.3ClH.V/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4;;;;/h11-19H,7-10H2,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFKYCKIYKEIT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)